molecular formula C7H10O2 B2640825 (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2253638-71-8

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No. B2640825
CAS RN: 2253638-71-8
M. Wt: 126.155
InChI Key: CMCVVVMPJKCEPK-XAHCXIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1 . This indicates that the compound contains a bicyclic structure with a carboxylic acid functional group .

Scientific Research Applications

Cycloaddition Reactions

Methyl 3,3-dimethylcyclopropene-1-carboxylate, a compound related to (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid, undergoes cycloaddition with enamines to form 2-aminobicyclo[2.1.0] pentane derivatives. These derivatives are useful in synthesizing 3-cyclopentenols and macrocycles with diverse structures (Franck-Neumann, Miesch, & Kempf, 1989).

Peptide Incorporation

Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which share structural similarities with this compound, have been effectively synthesized and incorporated into linear and cyclic peptides. This demonstrates the compound's potential utility in peptide chemistry (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

Synthesis and Ring Opening Reactions

Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, closely related to the compound , shows interesting ring opening reactions under various conditions. These reactions lead to products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, highlighting the versatility of these bicyclic structures in synthetic chemistry (Maas, Daucher, Maier, & Gettwert, 2004).

Structural Studies and Conformational Analysis

Studies on 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives, which are structurally related to this compound, provide insights into the compound's conformational dynamics. These studies are crucial for understanding the physical and chemical properties of such bicyclic compounds (Semeno et al., 2019).

Synthesis of Bicyclic Compounds

The synthesis of various bicyclic compounds, including those related to this compound, is a significant area of study. These synthetic pathways contribute to the development of new pharmaceuticals and materials (Block, Orf, & Winter, 1972).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

It is a powder in its physical form .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVVVMPJKCEPK-XAHCXIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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